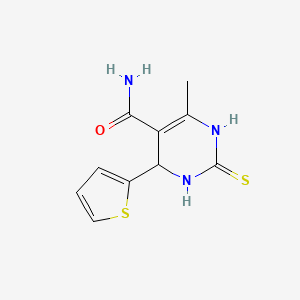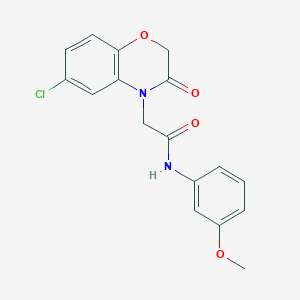![molecular formula C15H13Br2N3O2 B11113154 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B11113154.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes both bromine and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 4-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form esters or ethers.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with various biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide can be compared with other similar compounds, such as:
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-phenylmethylene]acetohydrazide
These compounds share similar structural features but differ in the specific substituents attached to the phenyl rings The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C15H13Br2N3O2 |
|---|---|
Molecular Weight |
427.09 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13Br2N3O2/c16-11-3-6-14(13(17)7-11)18-9-15(22)20-19-8-10-1-4-12(21)5-2-10/h1-8,18,21H,9H2,(H,20,22)/b19-8+ |
InChI Key |
AMZLZHQSLABKSK-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B11113073.png)

![1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone](/img/structure/B11113097.png)
![3-Nitro-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11113105.png)

![N-(4-methoxyphenyl)-N-{2-[4-({(4-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11113123.png)
![2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B11113130.png)

![5-{[(4-Fluorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B11113145.png)
![3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11113147.png)
![methyl 4-{(E)-[3-({[4-(butoxycarbonyl)phenyl]amino}methyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B11113148.png)
![N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11113152.png)
![2-(3-Methylphenoxy)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11113161.png)
![2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B11113162.png)
